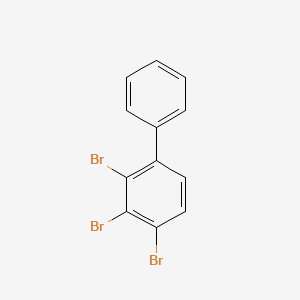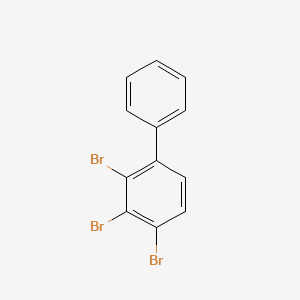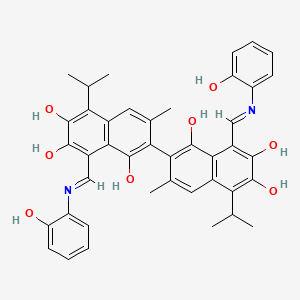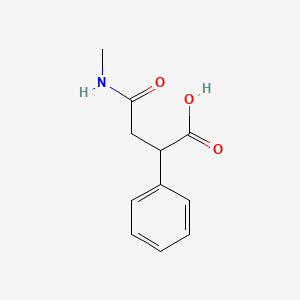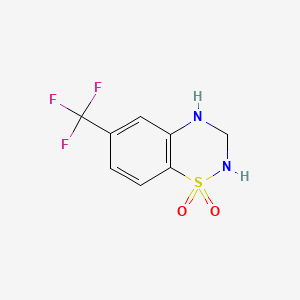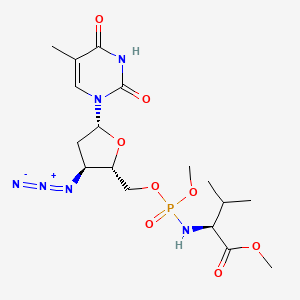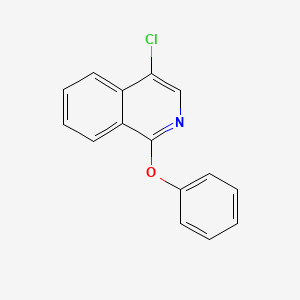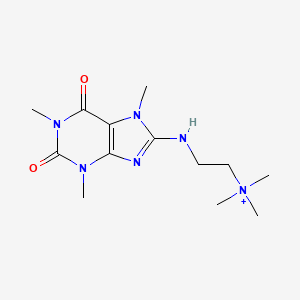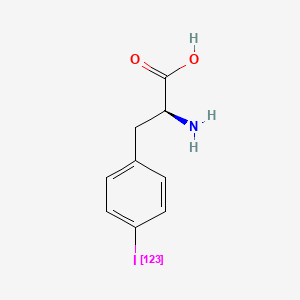
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-: is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of bromine, fluorine, and chlorine substituents, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. The starting materials often include indazole derivatives and halogenated aromatic compounds. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring.
Cyclization: Formation of the indazole core through cyclization reactions.
Chlorination: Addition of chlorine to the tetrahydroindazole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the halogen substituents, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, each with potentially unique biological activities.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole core structure.
Other Halogenated Indazoles: Compounds with different halogen substituents, such as 2H-Indazole, 2-(4-chloro-2-fluorophenyl)-3-bromo-4,5,6,7-tetrahydro-.
Uniqueness: The unique combination of bromine, fluorine, and chlorine in 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- distinguishes it from other indazole derivatives. This specific arrangement of halogens may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
63419-00-1 |
|---|---|
Molekularformel |
C13H11BrClFN2 |
Molekulargewicht |
329.59 g/mol |
IUPAC-Name |
2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11BrClFN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
InChI-Schlüssel |
JXVYCEKVYOHOAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


